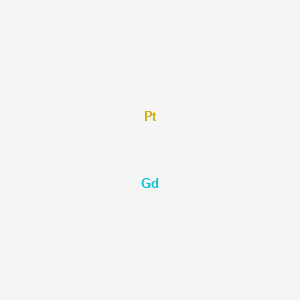
Gadolinium--platinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–platinum (1/1) is a compound consisting of gadolinium and platinum in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Gadolinium is a rare-earth element known for its magnetic properties, while platinum is a noble metal renowned for its catalytic abilities and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium–platinum (1/1) can be synthesized through various methods, including co-sputter deposition and electrodeposition. Co-sputter deposition involves the simultaneous sputtering of gadolinium and platinum targets onto a substrate, forming a thin film of the compound . Electrodeposition, on the other hand, involves the reduction of gadolinium and platinum ions from an electrolyte solution onto a conductive substrate .
Industrial Production Methods: In industrial settings, the preparation of gadolinium–platinum (1/1) often involves high-temperature processes and the use of specialized equipment to ensure the precise control of stoichiometry and purity. Techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) are commonly employed to produce high-quality gadolinium–platinum films and coatings.
Chemical Reactions Analysis
Types of Reactions: Gadolinium–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, gadolinium in the compound can react with oxygen to form gadolinium oxide, while platinum can participate in redox reactions due to its variable oxidation states .
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–platinum (1/1) include oxygen, hydrogen, and halogens. These reactions typically occur under controlled conditions, such as elevated temperatures and specific pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving gadolinium–platinum (1/1) include gadolinium oxide, platinum halides, and various organometallic complexes.
Scientific Research Applications
Gadolinium–platinum (1/1) has a wide range of scientific research applications:
Chemistry: In chemistry, gadolinium–platinum (1/1) is used as a catalyst in various reactions, including hydrogenation and oxidation processes. Its unique combination of magnetic and catalytic properties makes it an attractive material for developing advanced catalytic systems .
Biology: In biological research, gadolinium–platinum (1/1) is studied for its potential use in imaging and diagnostic applications. Gadolinium’s magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents, while platinum’s biocompatibility and anticancer properties are of interest for therapeutic applications .
Medicine: In medicine, gadolinium–platinum (1/1) is explored for its potential as an anticancer agent. Studies have shown that gadolinium–platinum complexes can exhibit cytotoxicity against cancer cells, making them promising candidates for cancer treatment .
Industry: In industrial applications, gadolinium–platinum (1/1) is used in the development of advanced materials and coatings. Its resistance to corrosion and high-temperature stability make it suitable for use in harsh environments, such as in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of gadolinium–platinum (1/1) involves its interaction with cellular components and molecular pathways. Gadolinium’s magnetic properties allow it to enhance imaging contrast in MRI, while platinum’s ability to form coordination complexes with biomolecules enables it to interfere with cellular processes, such as DNA replication and repair . This dual functionality makes gadolinium–platinum (1/1) a versatile compound for both diagnostic and therapeutic applications.
Comparison with Similar Compounds
Gadolinium–europium (1/1): Similar to gadolinium–platinum, this compound combines gadolinium’s magnetic properties with europium’s luminescent properties, making it useful in imaging applications.
Platinum–iridium (1/1): This compound is known for its catalytic properties and is used in various industrial applications, including fuel cells and catalytic converters.
Uniqueness: Gadolinium–platinum (1/1) stands out due to its unique combination of magnetic and catalytic properties. Unlike other similar compounds, it offers both diagnostic and therapeutic potential, making it a valuable material for a wide range of applications .
Properties
CAS No. |
12160-93-9 |
|---|---|
Molecular Formula |
GdPt |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
gadolinium;platinum |
InChI |
InChI=1S/Gd.Pt |
InChI Key |
QHSZLMGBMCOLEU-UHFFFAOYSA-N |
Canonical SMILES |
[Gd].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)

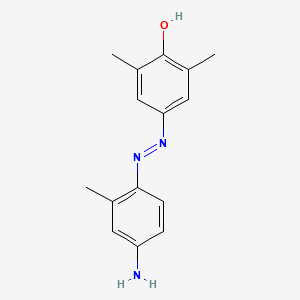
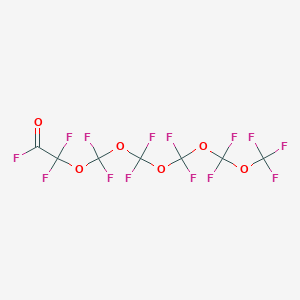
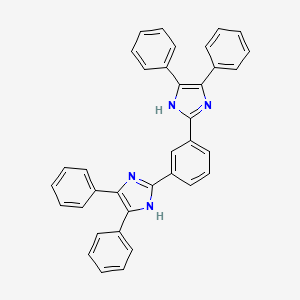
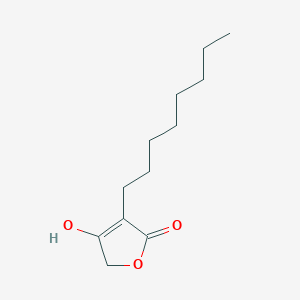
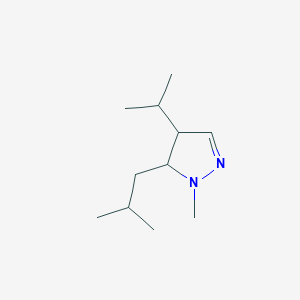
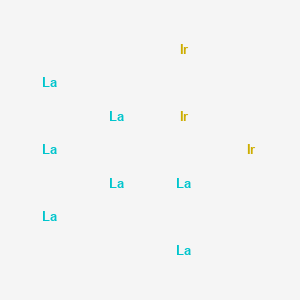
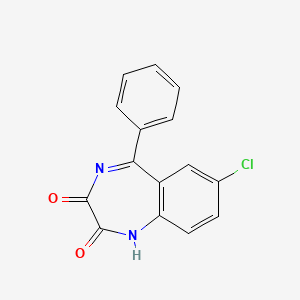
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
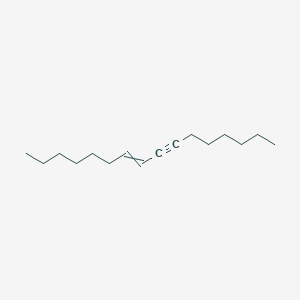
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
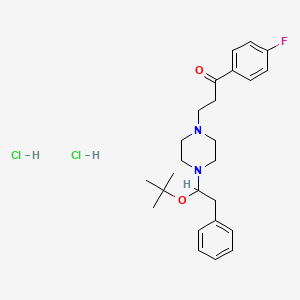
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
